Cas no 1850934-86-9 (3-(3-Methylcyclohexyl)prop-2-ynoic acid)

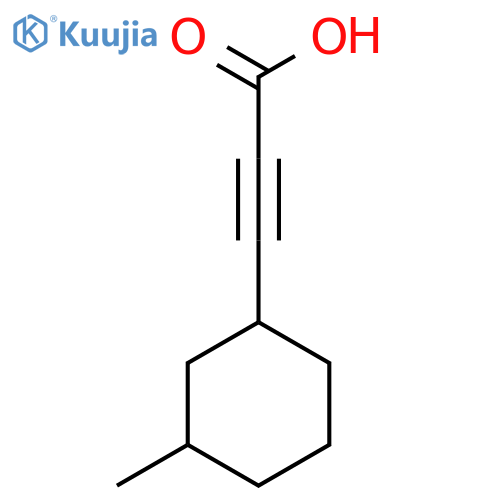

1850934-86-9 structure

商品名:3-(3-Methylcyclohexyl)prop-2-ynoic acid

3-(3-Methylcyclohexyl)prop-2-ynoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-787438

- 1850934-86-9

- 3-(3-Methylcyclohexyl)prop-2-ynoicacid

- 3-(3-Methylcyclohexyl)prop-2-ynoic acid

- 2-Propynoic acid, 3-(3-methylcyclohexyl)-

-

- インチ: 1S/C10H14O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h8-9H,2-4,7H2,1H3,(H,11,12)

- InChIKey: SXYAYEVUEONNGF-UHFFFAOYSA-N

- ほほえんだ: OC(C#CC1CCCC(C)C1)=O

計算された属性

- せいみつぶんしりょう: 166.099379685g/mol

- どういたいしつりょう: 166.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.07±0.1 g/cm3(Predicted)

- ふってん: 295.7±7.0 °C(Predicted)

- 酸性度係数(pKa): 2.45±0.10(Predicted)

3-(3-Methylcyclohexyl)prop-2-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787438-5.0g |

3-(3-methylcyclohexyl)prop-2-ynoic acid |

1850934-86-9 | 95% | 5.0g |

$2650.0 | 2024-05-22 | |

| Enamine | EN300-787438-0.25g |

3-(3-methylcyclohexyl)prop-2-ynoic acid |

1850934-86-9 | 95% | 0.25g |

$840.0 | 2024-05-22 | |

| Enamine | EN300-787438-0.5g |

3-(3-methylcyclohexyl)prop-2-ynoic acid |

1850934-86-9 | 95% | 0.5g |

$877.0 | 2024-05-22 | |

| Enamine | EN300-787438-10.0g |

3-(3-methylcyclohexyl)prop-2-ynoic acid |

1850934-86-9 | 95% | 10.0g |

$3929.0 | 2024-05-22 | |

| Enamine | EN300-787438-1.0g |

3-(3-methylcyclohexyl)prop-2-ynoic acid |

1850934-86-9 | 95% | 1.0g |

$914.0 | 2024-05-22 | |

| Enamine | EN300-787438-0.1g |

3-(3-methylcyclohexyl)prop-2-ynoic acid |

1850934-86-9 | 95% | 0.1g |

$804.0 | 2024-05-22 | |

| Enamine | EN300-787438-0.05g |

3-(3-methylcyclohexyl)prop-2-ynoic acid |

1850934-86-9 | 95% | 0.05g |

$768.0 | 2024-05-22 | |

| Enamine | EN300-787438-2.5g |

3-(3-methylcyclohexyl)prop-2-ynoic acid |

1850934-86-9 | 95% | 2.5g |

$1791.0 | 2024-05-22 |

3-(3-Methylcyclohexyl)prop-2-ynoic acid 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

1850934-86-9 (3-(3-Methylcyclohexyl)prop-2-ynoic acid) 関連製品

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量